molecular formula C18H23NO6 B1140902 Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside CAS No. 65947-37-7

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Cat. No.: B1140902
CAS No.: 65947-37-7
M. Wt: 349.4 g/mol
InChI Key: RZNDVHTWHYQMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a versatile compound with significant applications in the biomedical industry. It is primarily used for synthesizing glycopeptides and glycoproteins, which are essential in various biological processes and therapeutic applications.

Scientific Research Applications

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block for synthesizing complex carbohydrates.

    Biology: For studying glycosylation processes.

    Medicine: In the development of therapeutic glycopeptides and glycoproteins.

    Industry: For producing high-purity glycosylated compounds used in pharmaceuticals.

Safety and Hazards

The compound is classified as non-combustible solids . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

Given its significant pharmaceutical potential, this compound can be employed in the research of various diseases . It exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications . It holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives, which are useful in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.

    Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside: Utilized in glycosylation research.

Uniqueness

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows it to be an effective glycosyl donor. This makes it particularly valuable in the synthesis of glycopeptides and glycoproteins, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNDVHTWHYQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.